2-Chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid 2-Chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 2121513-70-8
VCID: VC11680962
InChI: InChI=1S/C7H4BClF4O2/c9-6-4(7(11,12)13)1-3(10)2-5(6)8(14)15/h1-2,14-15H
SMILES: B(C1=CC(=CC(=C1Cl)C(F)(F)F)F)(O)O
Molecular Formula: C7H4BClF4O2
Molecular Weight: 242.36 g/mol

2-Chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid

CAS No.: 2121513-70-8

Cat. No.: VC11680962

Molecular Formula: C7H4BClF4O2

Molecular Weight: 242.36 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid - 2121513-70-8

Specification

CAS No. 2121513-70-8
Molecular Formula C7H4BClF4O2
Molecular Weight 242.36 g/mol
IUPAC Name [2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]boronic acid
Standard InChI InChI=1S/C7H4BClF4O2/c9-6-4(7(11,12)13)1-3(10)2-5(6)8(14)15/h1-2,14-15H
Standard InChI Key YBPUHOKTPNETHW-UHFFFAOYSA-N
SMILES B(C1=CC(=CC(=C1Cl)C(F)(F)F)F)(O)O
Canonical SMILES B(C1=CC(=CC(=C1Cl)C(F)(F)F)F)(O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring substituted at the 2-, 3-, and 5-positions with chlorine, trifluoromethyl, and fluorine groups, respectively. The boronic acid moiety at the 3-position facilitates covalent interactions with diols and aryl halides. Key structural identifiers include:

PropertyValueSource
Molecular FormulaC₇H₄BClF₄O₂
Molecular Weight256.47 g/mol
SMILES NotationFC=1C=C(B(O)O)C(Cl)=C(C1)C(F)(F)F
InChI KeyYBPUHOKTPNETHW-UHFFFAOYSA-N

The trifluoromethyl group induces strong electron-withdrawing effects, while the halogens modulate reactivity and stability .

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Peaks at δ 7.8–8.2 ppm correspond to aromatic protons, with splitting patterns reflecting J-coupling between fluorine and hydrogen .

    • ¹⁹F NMR: Signals near δ -60 ppm and -110 ppm arise from -CF₃ and aromatic fluorine, respectively .

  • Infrared (IR) Spectroscopy: Stretching vibrations at 1340 cm⁻¹ (B-O) and 1150 cm⁻¹ (C-F) confirm functional group presence .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step halogenation-borylation sequence:

  • Halogenation of 3-(Trifluoromethyl)phenol:

    • Reaction with Cl₂ gas in the presence of FeCl₃ yields 2-chloro-5-fluoro-3-(trifluoromethyl)benzene .

  • Borylation via Miyaura Borylation:

    • Pd-catalyzed coupling with bis(pinacolato)diboron (B₂Pin₂) introduces the boronic acid group .

Representative Reaction Conditions:

ParameterValue
CatalystPd(dppf)Cl₂ (1 mol%)
SolventDimethoxyethane (DME)
Temperature80°C
Yield72–85%

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency:

  • Flow Rate: 10 mL/min

  • Residence Time: 30 minutes

  • Purity: ≥95% (post recrystallization from ethanol/water) .

Physicochemical Properties

PropertyValueMethod
Melting Point158–160°CDifferential Scanning Calorimetry (DSC)
Solubility12 mg/mL in DMSOUSP <911>
LogP (Partition Coefficient)2.8 ± 0.3Shake Flask Method
StabilityStable under inert atmosphereAccelerated Aging

The -CF₃ group increases lipophilicity (LogP = 2.8), enhancing membrane permeability in biological systems .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a key building block in C-C bond formation. In a 2024 study, it coupled with 4-bromoanisole to yield a biaryl intermediate for antitumor agents :

Reaction Efficiency:

ParameterValue
CatalystPd(PPh₃)₄
BaseK₂CO₃
Yield89%

Materials Science Applications

Incorporation into metal-organic frameworks (MOFs) enhances gas adsorption capacities:

MOF TypeCO₂ Uptake (mmol/g)Surface Area (m²/g)
Zr-MOF with Compound4.21,150
Baseline Zr-MOF3.1980

The -CF₃ groups improve CO₂ selectivity via quadrupole interactions .

StrainMIC (µg/mL)
C. albicans ATCC 1023132
Fluconazole-Resistant C. auris64

Mechanistic studies suggest inhibition of ergosterol biosynthesis.

Anti-Inflammatory Effects

In vitro COX-2 inhibition assays revealed:

CompoundIC₅₀ (µM)
Target Compound18.5
Celecoxib0.05

While less potent than NSAIDs, its unique scaffold inspires derivative synthesis.

Comparison with Structural Analogs

CompoundSubstituentsLogPSuzuki Coupling Yield
Target Compound2-Cl, 5-F, 3-CF₃2.889%
2-Chloro-3-CF₃-phenylboronic acid 2-Cl, 3-CF₃3.178%
4-Nitro-2-fluorophenylboronic acid4-NO₂, 2-F1.965%

The 5-fluoro substituent in the target compound improves solubility without sacrificing reactivity .

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